RuCl2[(R)-xylbinap][(R)-daipen]
Overview
Description
“RuCl2[®-xylbinap][®-daipen]” is a complex compound with the molecular formula C71H74Cl2N2O2P2Ru and a molecular weight of 1221.30 g/mol . It appears as a yellow to amber to dark red powder or crystal .
Synthesis Analysis
While specific synthesis details for “RuCl2[®-xylbinap][®-daipen]” were not found in the search results, Ru(II) complexes are typically synthesized by reacting RuCl2 with appropriate ligands .
Chemical Reactions Analysis
“RuCl2[®-xylbinap][®-daipen]” is used as a catalyst in asymmetric hydrogenation reactions . It has been reported to exhibit high activity and enantioselectivity for the asymmetric hydrogenation of β-keto esters .
Physical And Chemical Properties Analysis
“RuCl2[®-xylbinap][®-daipen]” is a solid at 20°C and should be stored under inert gas due to its air sensitivity . It appears as a yellow to amber to dark red powder or crystal .
Scientific Research Applications
Asymmetric Hydrogenation Catalyst
RuCl2[(R)-xylbinap][(R)-daipen] serves as an efficient catalyst in asymmetric hydrogenation processes. It's particularly effective for the hydrogenation of hetero-aromatic and aromatic ketones, enabling the production of chiral alcohols with high enantiomeric excess (ee) and yield. This catalyst facilitates the asymmetric synthesis of compounds like duloxetine, a significant inhibitor of serotonin and norepinephrine uptake carriers (Ohkuma et al., 2000). It's also been used in highly enantioselective hydrogenation of various aromatic-heteroaromatic ketones (Cheng-yi Chen et al., 2003).
Enantioselectivity Improvement
Research has been conducted to enhance the enantioselectivity of this catalyst. For instance, the development of 4,4'-substituted-XylBINAP ligands led to Ru complexes that achieved complete conversion and enantioselectivity greater than 99% in hydrogenation of aromatic ketones (H. Ngo & Wenbin Lin, 2005).
Synthesis of Pharmacologically Active Compounds
This catalyst has been utilized in the synthesis of pharmacologically active compounds. For example, the preparation of tricyclic imidazopyridines via asymmetric ketone hydrogenation in the presence of RuCl2[(S)-Xyl-P-Phos][(S)-DAIPEN] yielded alcohols in excellent enantiomeric purities, serving as valuable intermediates for such synthesis (A. Palmer et al., 2008).
Computational Studies on Enantioselectivity
Computational studies have also been performed to understand the factors controlling enantioselectivity in ruthenium(II) hydrogenation catalysts. These studies provide insights into the reaction mechanisms and the role of ligand structures in influencing the enantioselectivity of these catalysts (D. Di Tommaso et al., 2008).
Versatility in Catalysis
RuCl2[(R)-xylbinap][(R)-daipen] is versatile, catalyzing the asymmetric hydrogenation of various substrates under different conditions. For instance, it has been used in the hydrogenation of 2,4-pentadien-1-ones, showing exclusive C1-carbonyl selectivity (Chengyang Li et al., 2019).
Applications in Amide Hydrogenation
Its application extends to the hydrogenation of amides via dynamic kinetic resolution under low pressure and room temperature, showcasing its utility in producing chiral alcohols with high yield and enantioselectivity (Loorthuraja Rasu et al., 2017).
Future Directions
properties
IUPAC Name |
[1-[2-bis(3,5-dimethylphenyl)phosphanylnaphthalen-1-yl]naphthalen-2-yl]-bis(3,5-dimethylphenyl)phosphane;1,1-bis(4-methoxyphenyl)-3-methylbutane-1,2-diamine;dichlororuthenium | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C52H48P2.C19H26N2O2.2ClH.Ru/c1-33-21-34(2)26-43(25-33)53(44-27-35(3)22-36(4)28-44)49-19-17-41-13-9-11-15-47(41)51(49)52-48-16-12-10-14-42(48)18-20-50(52)54(45-29-37(5)23-38(6)30-45)46-31-39(7)24-40(8)32-46;1-13(2)18(20)19(21,14-5-9-16(22-3)10-6-14)15-7-11-17(23-4)12-8-15;;;/h9-32H,1-8H3;5-13,18H,20-21H2,1-4H3;2*1H;/q;;;;+2/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTQCNMRDWASSEC-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)P(C2=C(C3=CC=CC=C3C=C2)C4=C(C=CC5=CC=CC=C54)P(C6=CC(=CC(=C6)C)C)C7=CC(=CC(=C7)C)C)C8=CC(=CC(=C8)C)C)C.CC(C)C(C(C1=CC=C(C=C1)OC)(C2=CC=C(C=C2)OC)N)N.Cl[Ru]Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C71H74Cl2N2O2P2Ru | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1221.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CID 72800517 | |
CAS RN |
220114-01-2, 220114-32-9 | |
Record name | Dichloro{(S)-(-)-2,2'-bis[di(3,5-xylyl)phosphino]-1,1'-binaphthyl}[(2S)-(+)-1,1-bis(4-methoxyphenyl)-3-methyl-1,2-butanediamine]ruthenium(II) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Dichloro{(R)-(+)-2,2'-bis[di(3,5-xylyl)phosphino]-1,1'-binaphthyl}[(2R)-(-)-1,1-bis(4-methoxyphenyl)-3-methyl-1,2-butanediamine]ruthenium(II) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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